molecular formula C16H20N4O2 B497205 N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide CAS No. 927640-31-1

N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide

Cat. No. B497205
CAS RN: 927640-31-1
M. Wt: 300.36g/mol
InChI Key: KXZMONWEWKIPOJ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide, also known as ADTB, is a chemical compound that belongs to the class of triazole derivatives. It is a potential drug candidate that has shown promising results in scientific research for its various applications.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. This compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the dose and duration of exposure. It has been shown to reduce inflammation and oxidative stress in animal models of various diseases. This compound has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases. In addition, this compound has been shown to have a protective effect on the liver and kidney in animal models of toxicity.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, its limited stability and short half-life in vivo can pose challenges for long-term experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research and development of N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Another area of interest is its potential use as a diagnostic tool for detecting certain diseases. Further research is needed to elucidate the mechanism of action of this compound and to determine its safety and efficacy in human clinical trials.

Synthesis Methods

N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide can be synthesized through a multistep reaction process, starting from 4-acetylphenylhydrazine and 3,5-dimethyl-1H-1,2,4-triazole. The reaction involves the condensation of the two compounds with butyric anhydride in the presence of a catalyst, followed by purification and isolation of the product using column chromatography. The final product obtained is this compound, which is a white crystalline solid with a melting point of 130-132°C.

Scientific Research Applications

N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit significant antimicrobial, antifungal, and anticancer activity. This compound has also been investigated for its potential use as an anti-inflammatory and antioxidant agent. In addition, this compound has been studied for its neuroprotective effects and its ability to improve cognitive function.

properties

IUPAC Name

N-(4-acetylphenyl)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-10(20-13(4)17-12(3)19-20)9-16(22)18-15-7-5-14(6-8-15)11(2)21/h5-8,10H,9H2,1-4H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZMONWEWKIPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)C(C)CC(=O)NC2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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